Cas no 1022985-41-6 ((R)-2-methyl-4-nitrobutan-1-ol)

(R)-2-Methyl-4-nitrobutan-1-ol is a chiral nitro alcohol compound characterized by its stereocenter at the 2-position and a nitro functional group at the 4-position. This intermediate is valuable in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and fine chemicals due to its defined (R)-configuration. The presence of both hydroxyl and nitro groups offers versatile reactivity, enabling transformations such as reductions, cyclizations, or nucleophilic substitutions. Its well-defined stereochemistry ensures high selectivity in asymmetric synthesis, making it a preferred choice for constructing complex chiral architectures. The compound is typically handled under controlled conditions to preserve its stability and reactivity.
(R)-2-methyl-4-nitrobutan-1-ol structure
1022985-41-6 structure
Product Name:(R)-2-methyl-4-nitrobutan-1-ol
CAS No:1022985-41-6
MF:C5H11NO3
MW:133.145741701126
MDL:MFCD12024581
CID:93248
PubChem ID:46863943
Update Time:2025-05-27

(R)-2-methyl-4-nitrobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-2-methyl-4-nitrobutan-1-ol
    • (2R)-2-methyl-4-nitro-1-Butanol
    • (2R)-2-methyl-4-nitrobutan-1-ol
    • (2R)-methyl-4-nitrobutan-1-ol
    • CS-0266914
    • (R)-2-Methyl-4-nitro-1-butanol
    • AKOS006342862
    • DTXSID60676902
    • A1802
    • EN300-6506926
    • 1022985-41-6
    • AKOS015994809
    • J-502190
    • SCHEMBL3328089
    • MDL: MFCD12024581
    • Inchi: 1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3/t5-/m1/s1
    • InChI Key: CZUKMJNCZHVKEK-RXMQYKEDSA-N
    • SMILES: OC[C@H](C)CC[N+](=O)[O-]

Computed Properties

  • Exact Mass: 133.07400
  • Monoisotopic Mass: 133.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 88.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66A^2
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.094
  • Boiling Point: 224.313 °C at 760 mmHg
  • Flash Point: 98.985 °C
  • PSA: 66.05000
  • LogP: 0.80480

(R)-2-methyl-4-nitrobutan-1-ol Security Information

  • HazardClass:IRRITANT

(R)-2-methyl-4-nitrobutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R935246-1g
(R)-2-methyl-4-nitrobutan-1-ol
1022985-41-6 ≥95%
1g
¥3,603.60 2022-08-31
eNovation Chemicals LLC
D521677-1g
(R)-2-methyl-4-nitrobutan-1-ol
1022985-41-6 95%
1g
$1150 2023-09-03
Enamine
EN300-6506926-0.05g
(2R)-2-methyl-4-nitrobutan-1-ol
1022985-41-6
0.05g
$1851.0 2023-05-30
Enamine
EN300-6506926-0.1g
(2R)-2-methyl-4-nitrobutan-1-ol
1022985-41-6
0.1g
$1939.0 2023-05-30
Enamine
EN300-6506926-0.25g
(2R)-2-methyl-4-nitrobutan-1-ol
1022985-41-6
0.25g
$2027.0 2023-05-30
Enamine
EN300-6506926-0.5g
(2R)-2-methyl-4-nitrobutan-1-ol
1022985-41-6
0.5g
$2115.0 2023-05-30
Enamine
EN300-6506926-1.0g
(2R)-2-methyl-4-nitrobutan-1-ol
1022985-41-6
1g
$2203.0 2023-05-30
Enamine
EN300-6506926-2.5g
(2R)-2-methyl-4-nitrobutan-1-ol
1022985-41-6
2.5g
$4319.0 2023-05-30
Enamine
EN300-6506926-5.0g
(2R)-2-methyl-4-nitrobutan-1-ol
1022985-41-6
5g
$6390.0 2023-05-30
Enamine
EN300-6506926-10.0g
(2R)-2-methyl-4-nitrobutan-1-ol
1022985-41-6
10g
$9474.0 2023-05-30
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